molecular formula C7H9NO2 B1580452 Pyridine acetate CAS No. 5153-63-9

Pyridine acetate

Cat. No. B1580452
CAS RN: 5153-63-9
M. Wt: 139.15 g/mol
InChI Key: GAPYKZAARZMMGP-UHFFFAOYSA-N
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Description

Pyridine acetate is a compound with the molecular formula C7H9NO2. It has an average mass of 139.152 Da and a monoisotopic mass of 139.063324 Da .


Synthesis Analysis

Pyridine derivatives are synthesized through various methods. Some of the methods include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Other methods involve the use of nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .


Molecular Structure Analysis

The molecular structure of Pyridine acetate consists of a pyridine ring attached to an acetate group . The structure can be further analyzed using various techniques such as X-ray diffraction .


Chemical Reactions Analysis

Pyridine derivatives, including Pyridine acetate, have been found to undergo various chemical reactions. These include reduction-oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .

Scientific Research Applications

Pyridinium Acetate: A Comprehensive Analysis of Scientific Research Applications: Pyridinium acetate, also known as pyridine acetate, is a versatile compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Synthetic Chemistry

Pyridinium acetate serves as a key intermediate in the synthesis of structurally diverse pyridinium salts. These compounds are integral to many natural products and bioactive pharmaceuticals. The synthetic routes of pyridinium salts are crucial for developing new medications and understanding chemical reactivity .

Ionic Liquids

As a pyridinium ionic liquid, pyridinium acetate exhibits unique properties that make it suitable for qualitative analysis using ultraviolet spectroscopy. This application is significant in the study of substance properties and reactions .

Electrochemistry

The electrochemical properties of pyridinium derivatives, including pyridinium acetate, allow for the exploration of redox reaction mechanisms and the synthesis of new compounds on a gram scale .

Antimicrobial Activity

Pyridinium salts derived from pyridinium acetate have shown promising results as antimicrobial agents against various microbial strains, contributing to the development of new antibiotics .

Anticancer Research

Research has indicated that certain pyridinium salts exhibit anticancer properties, making them potential candidates for cancer treatment studies .

Antimalarial Applications

The antimalarial activity of pyridinium salts positions them as valuable tools in the fight against malaria, a disease affecting millions worldwide .

Anticholinesterase Inhibitors

In the field of neurodegenerative diseases, pyridinium acetate derivatives act as anticholinesterase inhibitors, offering potential therapeutic benefits for conditions like Alzheimer’s disease .

Materials Science

The applications of pyridinium acetate extend to materials science, where its derivatives contribute to the development of new materials with advanced properties .

Gene Delivery

In biological research, pyridinium salts are utilized in gene delivery systems, which are essential for gene therapy and genetic engineering techniques .

Safety And Hazards

Pyridine and its derivatives, including Pyridine acetate, can cause irritation of the eyes, nose, and throat if inhaled. They may also lead to vomiting, headache, and dizziness. Ingestion can cause sickness, abdominal pain, and diarrhea . It is recommended to use personal protective equipment when handling these compounds .

Future Directions

Pyridine derivatives, including Pyridine acetate, have significant potential in medicinal chemistry. They are being explored for their potential as novel antibiotics and drugs. The development of pyridine-based novel antibiotic/drug design is expected in the near future .

properties

IUPAC Name

acetic acid;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h1-5H;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPYKZAARZMMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063719
Record name Pyridinium acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium acetate

CAS RN

5153-63-9
Record name Pyridinium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5153-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, compd. with pyridine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, compd. with pyridine (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.571
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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